tert-ブチル(4S)-4-アミノ-3-オキソ-5-フェニルペンタノエート

説明

tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butyl ester group, an amino group, and a phenyl group, making it a versatile intermediate in various chemical reactions and synthesis processes.

科学的研究の応用

tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a prodrug or a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . This reaction proceeds under mild conditions and yields the desired tert-butyl ester in good yields.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

化学反応の分析

Types of Reactions

tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate can undergo various chemical reactions, including:

Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Manganese catalysts in the presence of hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products

Oxidation: Hydroxylated tert-butyl esters.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted products.

作用機序

The mechanism of action of tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. This compound can also participate in redox reactions, affecting cellular pathways and enzyme activities .

類似化合物との比較

Similar Compounds

- tert-Butyl (4S)-4-amino-3-oxo-5-methylpentanoate

- tert-Butyl (4S)-4-amino-3-oxo-5-ethylpentanoate

- tert-Butyl (4S)-4-amino-3-oxo-5-isopropylpentanoate

Uniqueness

tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its alkyl-substituted counterparts. The phenyl group can participate in π-π interactions and other aromatic-specific reactions, making this compound particularly valuable in the synthesis of aromatic compounds and pharmaceuticals .

生物活性

tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

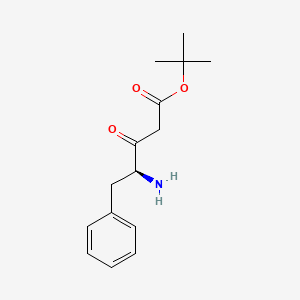

Chemical Structure and Properties

The chemical structure of tert-butyl (4S)-4-amino-3-oxo-5-phenylpentanoate can be represented as follows:

This compound features a tert-butyl group, an amino group, and a phenyl group, contributing to its unique properties and biological activities.

Research indicates that tert-butyl (4S)-4-amino-3-oxo-5-phenylpentanoate may exert its biological effects through multiple pathways:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is implicated in various pathological conditions.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress, particularly in models simulating ischemic conditions.

Key Findings from Research Studies

- Cell Viability and Apoptosis : In vitro studies using mouse Neuro 2A neuroblastoma cells demonstrated that treatment with tert-butyl (4S)-4-amino-3-oxo-5-phenylpentanoate significantly increased cell viability under oxidative stress conditions. The compound reduced apoptosis markers such as caspase activity and Annexin V positivity, indicating its protective role against cell death .

- Oxidative Stress Reduction : The compound effectively lowered levels of intracellular reactive oxygen species (ROS) and improved mitochondrial membrane potential, suggesting enhanced cellular health under stress conditions .

- Regulation of Signaling Pathways : Treatment with tert-butyl (4S)-4-amino-3-oxo-5-phenylpentanoate resulted in elevated phosphorylation of Akt and increased expression of nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which are critical for cellular defense against oxidative damage .

Data Table: Summary of Biological Activities

Neuroprotective Effects in Ischemic Models

A notable study investigated the compound's effects on primary cortical neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/RP). Results indicated that tert-butyl (4S)-4-amino-3-oxo-5-phenylpentanoate significantly mitigated neuronal damage by reducing oxidative stress markers and promoting cell survival pathways. This suggests its potential application in treating ischemic stroke and related neurodegenerative diseases.

特性

IUPAC Name |

tert-butyl (4S)-4-amino-3-oxo-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)10-13(17)12(16)9-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARZVAOLKYDGSV-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)[C@H](CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849402 | |

| Record name | tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85613-64-5 | |

| Record name | tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。